1,3-二羟基-9H-呫吨-9-酮

描述

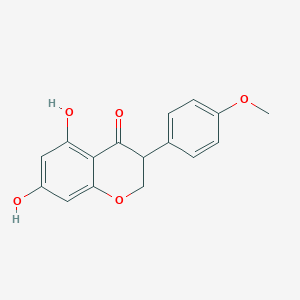

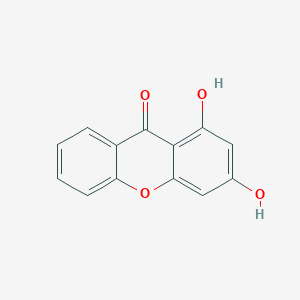

1,3-Dihydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C13H8O4 .

Synthesis Analysis

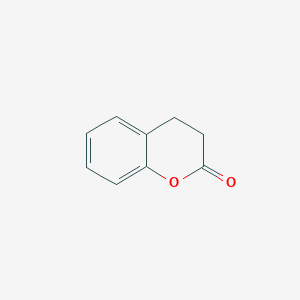

A series of new xanthone derivatives was synthesized by the condensation of 1-hydroxy-9H-xanthen-9-one with an appropriate chlorocompound using a simple, efficient, and generally applicable method .Molecular Structure Analysis

The molecular structure of 1,3-dihydroxy-9H-xanthen-9-one consists of a unique 9H-xanthen-9-one scaffold . This structure accommodates a vast variety of substituents at different positions .Chemical Reactions Analysis

Xanthones, including 1,3-dihydroxy-9H-xanthen-9-one, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests that they may play a role in anti-inflammatory responses.Physical And Chemical Properties Analysis

1,3-Dihydroxy-9H-xanthen-9-one is a solid at 20°C . It has a molecular weight of 228.20 .科学研究应用

1,3-二羟基-9H-呫吨-9-酮:科学研究应用的全面分析:1,3-二羟基-9H-呫吨-9-酮是一种用途广泛的化学化合物,在科学研究中有着广泛的应用。以下是重点介绍该化合物在各个领域独特应用的详细内容。

医学应用

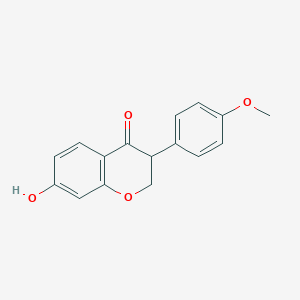

1,3-二羟基-9H-呫吨-9-酮已被发现具有抗氧化和抗炎活性。 其独特的9H-呫吨-9-酮骨架允许多种取代基,可针对特定的医疗应用进行定制 . 此外,该化合物的一些衍生物已显示出对特定癌细胞系的强抑制活性 .

化学合成

该化合物用于与缺电子系列的1,2,4-三嗪和喹唑啉进行交叉脱氢偶联反应,以生成稳定的亲核加成产物 . 它也用作合成磺酸酯取代衍生物的前体 .

生物学评估

在生物学研究中,1,3-二羟基-9H-呫吨-9-酮衍生物已被评估其对乙酰胆碱酯酶 (AChE) 等酶的抑制活性,这对于了解神经退行性疾病至关重要 .

合成方法

合成方法的最新进展突出了呫吨衍生物(包括从1,3-二羟基-9H-呫吨-9-酮衍生的衍生物)的重要性,因为它们具有良好的生物活性。 这些方法对于药物开发中的先导化合物发现和优化至关重要 .

未来方向

作用机制

Target of Action

1,3-Dihydroxy-9H-xanthen-9-one, a type of xanthone, has been found to exhibit promising biological activities . , which plays a crucial role in cellular response to oxidative stress and inflammation.

Mode of Action

The exact mode of action of 1,3-dihydroxy-9H-xanthen-9-one is still under investigation. It’s suggested that xanthones enhance the translocation of nrf2, a key transcription factor that regulates antioxidant response elements (are) in cells . This modulation helps counteract oxidative stress and inflammation .

Biochemical Pathways

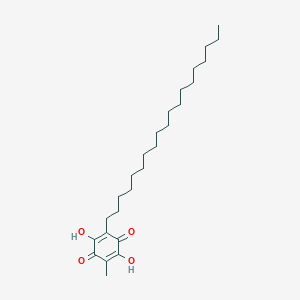

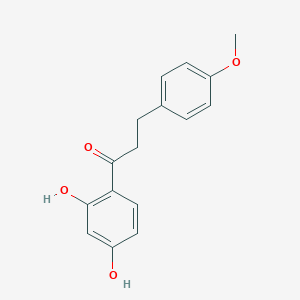

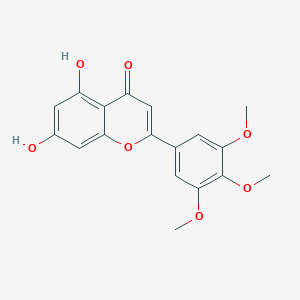

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways . These pathways lead to the biosynthesis of 2,3’,4,6-tetrahydroxybenzophenone, a central intermediate . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds

Result of Action

Xanthones are known to possess a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities . In particular, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one, a derivative of xanthone, has shown potent inhibitory activities .

Action Environment

The synthesis and accumulation of xanthones are known to occur in specific organs and tissues in plants

生化分析

Biochemical Properties

1,3-dihydroxy-9H-xanthen-9-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which suggests potential anti-diabetic properties . Additionally, 1,3-dihydroxy-9H-xanthen-9-one interacts with proteins involved in oxidative stress response, such as Nrf2, enhancing the cellular antioxidant capacity . These interactions highlight the compound’s potential in modulating metabolic pathways and protecting cells from oxidative damage.

Cellular Effects

The effects of 1,3-dihydroxy-9H-xanthen-9-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of Nrf2, 1,3-dihydroxy-9H-xanthen-9-one enhances the expression of antioxidant genes, thereby reducing oxidative damage in cells . Furthermore, the compound affects cellular metabolism by inhibiting enzymes like α-glucosidase, which can alter glucose metabolism and energy production .

Molecular Mechanism

At the molecular level, 1,3-dihydroxy-9H-xanthen-9-one exerts its effects through various binding interactions and enzyme modulations. The compound’s hydroxy groups allow it to form hydrogen bonds with active sites of enzymes, leading to inhibition or activation . For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, 1,3-dihydroxy-9H-xanthen-9-one can activate Nrf2 by disrupting its interaction with Keap1, leading to increased transcription of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-dihydroxy-9H-xanthen-9-one have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods In vitro studies have shown that prolonged exposure to 1,3-dihydroxy-9H-xanthen-9-one can lead to sustained activation of antioxidant pathways, suggesting potential benefits for chronic oxidative stress conditions .

Dosage Effects in Animal Models

The effects of 1,3-dihydroxy-9H-xanthen-9-one vary with different dosages in animal models. Low to moderate doses have been found to enhance antioxidant defenses and improve metabolic parameters without significant adverse effects . High doses may lead to toxicity, manifesting as oxidative damage and impaired cellular function . These findings underscore the importance of dosage optimization for therapeutic applications of 1,3-dihydroxy-9H-xanthen-9-one.

Metabolic Pathways

1,3-dihydroxy-9H-xanthen-9-one is involved in several metabolic pathways, primarily those related to oxidative stress and carbohydrate metabolism. It interacts with enzymes like α-glucosidase and Nrf2, influencing metabolic flux and metabolite levels . The compound’s role in modulating these pathways highlights its potential in managing metabolic disorders and oxidative stress-related conditions.

Transport and Distribution

Within cells and tissues, 1,3-dihydroxy-9H-xanthen-9-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its hydrophilic and lipophilic properties, allowing it to traverse cellular membranes and accumulate in specific compartments .

Subcellular Localization

The subcellular localization of 1,3-dihydroxy-9H-xanthen-9-one is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes .

属性

IUPAC Name |

1,3-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHOERCJZSJGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192030 | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3875-68-1 | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

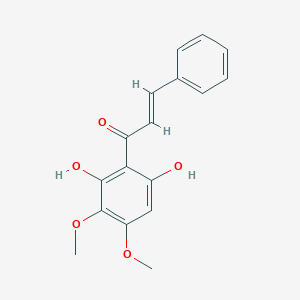

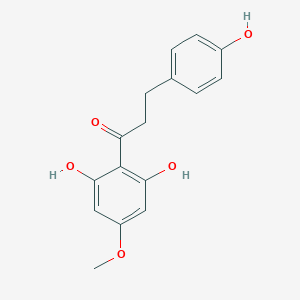

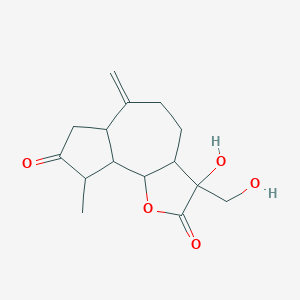

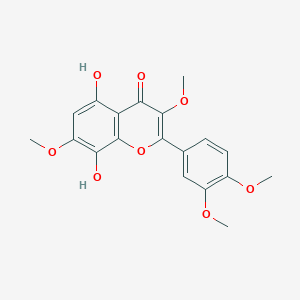

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 1,3-dihydroxy-9H-xanthen-9-one and how is it typically synthesized?

A1: 1,3-dihydroxy-9H-xanthen-9-one (also known as 1,3-dihydroxyxanthone) is a derivative of xanthone, a tricyclic aromatic compound. Its molecular formula is C13H8O4. [] The molecule exhibits a nearly planar conformation, with the two benzene rings having a dihedral angle of approximately 1.1°. [] This planarity is suggested to be stabilized by an intramolecular hydrogen bond between a hydroxy group and the carbonyl group of the xanthone structure. []

Q2: How does 1,3-dihydroxy-9H-xanthen-9-one interact with other molecules?

A2: Research indicates that 1,3-dihydroxy-9H-xanthen-9-one can participate in cross-dehydrogenative coupling reactions with specific heterocyclic compounds. For instance, it readily reacts with electron-deficient 1,2,4-triazines and quinazoline. [] This interaction leads to stable adducts, indicating nucleophilic addition to the heterocyclic ring. These adducts can be further oxidized, providing a pathway for the synthesis of novel compounds. [] This reactivity suggests potential for creating diverse structures based on the 1,3-dihydroxy-9H-xanthen-9-one scaffold, expanding its applications in materials science and medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。